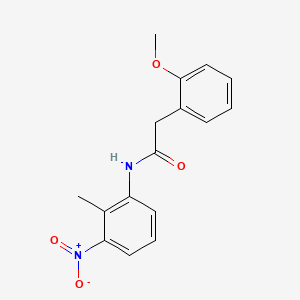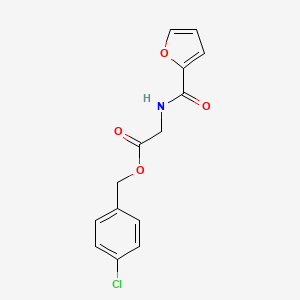![molecular formula C21H28N4O2 B5653304 4-(2-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)morpholine](/img/structure/B5653304.png)
4-(2-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "4-(2-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)morpholine" belongs to a class of chemical compounds that exhibit various biological activities. Its synthesis and characterization are crucial for understanding its potential applications in different fields.
Synthesis Analysis
- Synthesis of related compounds involves refluxing 1,3,4 oxadiazole-2-thiol with morpholine derivatives and is characterized by NMR, IR, and Mass spectral studies, confirmed by single crystal X-ray diffraction studies (Mamatha S.V et al., 2019).
- An efficient route for the synthesis of imidazo[1,2-a]pyridine derivatives starting from morpholinoacetate has been developed, setting the stage for a wide application of these reactions for the synthesis of compounds based on imidazo[1,2-a]pyridine structures (Fengxian Yang et al., 2015).
Molecular Structure Analysis
- Structural exploration and Hirshfeld surface analysis of similar bioactive heterocycles have been performed, revealing insights into the molecule's stability through intermolecular interactions (S. Prasad et al., 2018).
Chemical Reactions and Properties
- The compound's reactivity and interactions with other chemical entities can be inferred from similar compounds' chemical reactions. For example, reactions with organomagnesium compounds have been studied for similar heterocyclic compounds (W. Asker et al., 1971).
Physical Properties Analysis
- The physical properties, including the crystalline nature and conformations, can be understood from X-ray crystallography and spectroscopic analyses of analogous compounds (Gökşin Aydinli et al., 2010).
Chemical Properties Analysis
- The chemical properties, such as the reactivity with other substances and stability under different conditions, can be derived from the structural analysis and reaction studies of compounds with similar molecular frameworks (Pradhumn Singh et al., 2013).
properties
IUPAC Name |
[4-(1-ethylimidazol-2-yl)piperidin-1-yl]-(2-morpholin-4-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-2-23-12-9-22-20(23)17-7-10-25(11-8-17)21(26)18-5-3-4-6-19(18)24-13-15-27-16-14-24/h3-6,9,12,17H,2,7-8,10-11,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUCCQMPXBTNLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1C2CCN(CC2)C(=O)C3=CC=CC=C3N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-(tetrahydro-2-furanyl)-2-thienyl]carbonyl}isoindoline](/img/structure/B5653222.png)
![N-[2-(3-chlorophenyl)ethyl]-6-(methoxymethyl)pyrimidin-4-amine](/img/structure/B5653229.png)
![8-ethyl-2-(ethylamino)-7,8-dihydroimidazo[1,2-a][1,3,5]triazin-4(6H)-one](/img/structure/B5653234.png)
![N~4~-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-5-ethylpyrimidine-2,4-diamine](/img/structure/B5653239.png)
![5-methyl-4-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B5653256.png)

![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5653267.png)



![1-{4-[(hydroxymethyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B5653299.png)
![(3aR*,6aR*)-2-(4-ethyl-5-methyl-2-pyrimidinyl)-5-(2-methoxyethyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5653308.png)
![(3aR*,6aR*)-2-(cyclobutylmethyl)-5-(2,4-dimethylbenzoyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5653311.png)
![2-[(4-nitrobenzyl)(propyl)amino]ethanol](/img/structure/B5653318.png)